Isoandrololactone
Description
Isoandrololactone is a cyclic ester (lactone) compound, structurally characterized by a γ-lactone ring fused to a steroid backbone. Lactones, in general, are known for diverse biological activities, including antimicrobial, anti-inflammatory, and hormonal modulation .
Properties
CAS No. |
2061-71-4 |
|---|---|
Molecular Formula |
C19H30O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(4aS,4bR,6aS,8S,10aS,10bS,12aS)-8-hydroxy-10a,12a-dimethyl-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydronaphtho[2,1-f]chromen-2-one |
InChI |
InChI=1S/C19H30O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h12-16,20H,3-11H2,1-2H3/t12-,13-,14+,15-,16-,18-,19-/m0/s1 |
InChI Key |
SZKJPNYYJWKGMH-BECBKZTQSA-N |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC(=O)O4)C)O |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC(=O)O4)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC(=O)O4)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Lactones
Gamma- and Delta-Lactones
Lactones are classified by ring size: γ-lactones (5-membered) and δ-lactones (6-membered) are common. Isoandrololactone’s γ-lactone ring distinguishes it from δ-lactones like δ-valerolactone and δ-nonalactone, which exhibit larger ring systems . Key differences include:
- Ring strain and stability : γ-Lactones are more thermodynamically stable due to reduced ring strain compared to δ-lactones .
Steroid Lactones
Spironolactone, a steroid δ-lactone, shares a fused steroid-lactone structure with this compound but differs in lactone position and substituents. Spironolactone’s 17α-lactone ring enables mineralocorticoid receptor antagonism, whereas this compound’s isomerism may alter receptor binding specificity .
Functional and Pharmacological Comparisons
Toxicity and Side Effects
Spironolactone is associated with hyperkalemia and hormonal side effects (e.g., gynecomastia) due to systemic receptor interactions . In contrast, simpler lactones like γ-nonalactone show low toxicity, underscoring the impact of structural complexity on safety profiles .
Analytical Differentiation Techniques
Advanced analytical methods are critical for distinguishing this compound from analogs:
- Nuclear Magnetic Resonance (NMR) : Differentiates isomerism via chemical shift patterns in the lactone and steroid regions .
- Mass Spectrometry (MS): Identifies molecular weight discrepancies; for example, spironolactone (MW: 416.49 g/mol) vs. hypothetical this compound (MW: ~400–420 g/mol) .
- Chromatography (HPLC) : Separates compounds based on polarity differences arising from lactone ring size or substituents .
Data Tables: Comparative Analysis
Table 1. Structural and Pharmacological Properties of Lactones
Discussion of Research Findings
- Structural Insights: this compound’s γ-lactone ring may enhance metabolic stability compared to spironolactone’s δ-lactone, but its steroid isomerism could reduce receptor affinity .
- Preclinical studies are needed to validate its pharmacokinetics and toxicity .
- Analytical Challenges: Differentiation from analogs requires high-resolution techniques, as minor structural changes significantly alter biological profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
